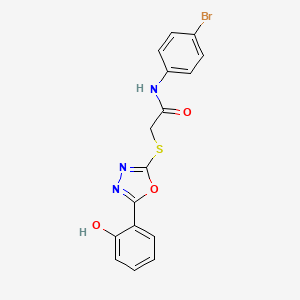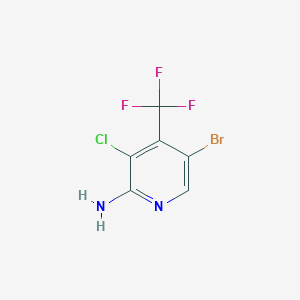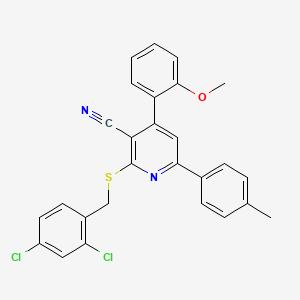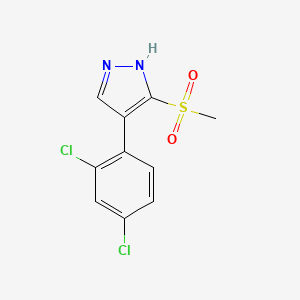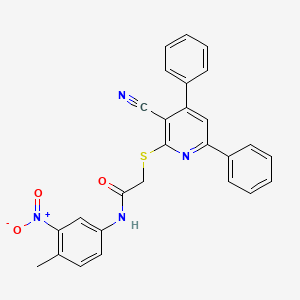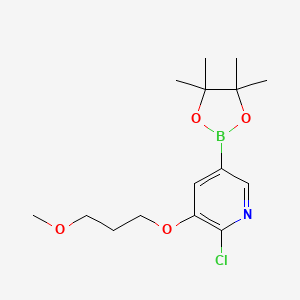
2-Chloro-3-(3-methoxypropoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlor-3-(3-Methoxypropoxy)-5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin ist eine komplexe organische Verbindung, die einen Pyridinring aufweist, der mit einer Chlor-Gruppe, einer Methoxypropoxy-Gruppe und einem Boronsäureester substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Chlor-3-(3-Methoxypropoxy)-5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin umfasst in der Regel mehrere Schritte:
Bildung des Pyridinrings: Der Pyridinring kann durch verschiedene Verfahren synthetisiert werden, wie z. B. die Hantzsch-Pyridinsynthese oder die Chichibabin-Synthese.
Einführung der Chlor-Gruppe: Die Chlorierung des Pyridinrings kann mit Reagenzien wie Thionylchlorid oder Phosphorpentachlorid erreicht werden.
Anlagerung der Methoxypropoxy-Gruppe: Dieser Schritt beinhaltet die Reaktion des Pyridinderivats mit 3-Methoxypropyl-bromid in Gegenwart einer Base wie Kaliumcarbonat.
Bildung des Boronsäureesters: Der letzte Schritt beinhaltet die Reaktion des Pyridinderivats mit Bis(pinacolato)diboron in Gegenwart eines Palladiumkatalysators und einer Base wie Kaliumacetat.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Chlor-3-(3-Methoxypropoxy)-5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Chlor-Gruppe kann durch andere Nukleophile, wie z. B. Amine oder Thiole, substituiert werden.
Oxidation und Reduktion: Der Boronsäureester kann zu einer Boronsäure oxidiert oder zu einem Boran reduziert werden.
Kupplungsreaktionen: Der Boronsäureester kann an Suzuki-Miyaura-Kupplungsreaktionen teilnehmen, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Reagenzien wie Natriumazid oder primäre Amine in Gegenwart einer Base.
Oxidation: Wasserstoffperoxid oder Natriumperborat.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid.
Kupplungsreaktionen: Palladiumkatalysatoren und Basen wie Kaliumcarbonat.
Hauptprodukte, die gebildet werden
Substitution: Verschiedene substituierte Pyridinderivate.
Oxidation: Boronsäuren.
Reduktion: Borane.
Kupplung: Biarylverbindungen.
Wissenschaftliche Forschungsanwendungen
2-Chlor-3-(3-Methoxypropoxy)-5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Organische Synthese: Als Baustein bei der Synthese komplexerer Moleküle verwendet.
Medizinische Chemie:
Materialwissenschaft: Verwendet bei der Synthese neuer Materialien mit einzigartigen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 2-Chlor-3-(3-Methoxypropoxy)-5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin hängt von seiner Anwendung ab. In der organischen Synthese dient es als vielseitiges Zwischenprodukt, das verschiedene Transformationen eingehen kann. In der medizinischen Chemie kann seine Boronsäureester-Einheit mit biologischen Zielstrukturen interagieren und so möglicherweise Enzyme hemmen oder die Rezeptoraktivität modulieren.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(3-methoxypropoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(3-methoxypropoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its boronate ester moiety can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Chlor-3-(3-Methoxypropoxy)-5-Boronsäurepyridin: Ähnliche Struktur, jedoch ohne den Boronsäureester.
2-Chlor-3-(3-Methoxypropoxy)-5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzol: Ähnliche Struktur, jedoch mit einem Benzolring anstelle eines Pyridinrings.
Eigenschaften
Molekularformel |
C15H23BClNO4 |
|---|---|
Molekulargewicht |
327.6 g/mol |
IUPAC-Name |
2-chloro-3-(3-methoxypropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C15H23BClNO4/c1-14(2)15(3,4)22-16(21-14)11-9-12(13(17)18-10-11)20-8-6-7-19-5/h9-10H,6-8H2,1-5H3 |
InChI-Schlüssel |
ZWCHGHWISWXHKR-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)OCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-hydroxy-2-oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B11774384.png)
![6-Bromo-2-chloropyrido[3,4-d]pyrimidine](/img/structure/B11774386.png)
